(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide
CAS No.: 1164539-66-5
Cat. No.: VC4414689
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164539-66-5 |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.39 |
| IUPAC Name | N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3 |
| Standard InChI Key | PPBJRDPHVMWSGG-PEZBUJJGSA-N |
| SMILES | CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC |
Introduction
Structural Features and Synthesis
The synthesis of compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| IR | Functional group identification |
| MS | Molecular weight determination |
Potential Biological Activities
Compounds with similar structures to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide, particularly those in the benzo[d]thiazole class, exhibit significant biological activities. These include anti-inflammatory effects and inhibition of certain enzymes related to inflammatory processes. Preliminary studies suggest that such compounds may inhibit cyclooxygenase enzymes, indicating potential therapeutic efficacy in anti-inflammatory and anticancer therapies.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Cancer therapy |
Chemical Reactions and Stability
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include nitro reduction using reducing agents like palladium on carbon or iron powder. The stability and potential metabolic pathways of the compound in biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics.
| Reaction Type | Conditions |
|---|---|
| Nitro reduction | Palladium on carbon or iron powder |
Potential Applications
Given its structural features and potential biological activities, (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide may have applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs. Further research is needed to fully explore its therapeutic potential and mechanisms of action.
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Treatment of inflammatory conditions |
| Anticancer | Cancer treatment |
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